N-benzyl-2-chloro-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-chloro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRGSZYPRPCWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261568 | |
| Record name | 2-Chloro-N-methyl-N-(phenylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28123-61-7 | |
| Record name | 2-Chloro-N-methyl-N-(phenylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28123-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-methyl-N-(phenylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzyl 2 Chloro N Methylbenzamide and Its Analogs
Retrosynthetic Analysis of the N-benzyl-2-chloro-N-methylbenzamide Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing an efficient synthetic route.
Identification of Key Disconnection Points
The most logical disconnection for this compound is at the amide C-N bond. This bond is formed between the carbonyl carbon of the benzoyl group and the nitrogen of the benzylmethylamino group. This disconnection simplifies the molecule into two key precursors: a 2-chlorobenzoyl derivative and N-benzyl-N-methylamine.
Precursor Identification and Availability
Following the disconnection, the primary precursors are identified as:
2-Chlorobenzoic acid or its activated derivatives (e.g., 2-chlorobenzoyl chloride): 2-Chlorobenzoic acid is a readily available commercial chemical. It can be converted to the more reactive acyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
N-benzyl-N-methylamine: This secondary amine is also a commercially available reagent.
The accessibility of these precursors makes the synthesis of this compound a feasible endeavor.
Established Synthetic Routes for Benzamide (B126) Formation
The formation of the amide bond is a cornerstone of organic synthesis. For a tertiary amide like this compound, the reaction of a carboxylic acid or its derivative with a secondary amine is the most direct approach.
Acylation Strategies Involving Acid Halides or Anhydrides
The formation of the amide bond in this compound is classically achieved through acylation, a fundamental transformation in organic chemistry. The most direct and widely utilized method involves the reaction of an activated carboxylic acid derivative, typically an acid halide like 2-chlorobenzoyl chloride, with the corresponding secondary amine, N-benzylmethylamine. This reaction, a variant of the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.
More advanced methods have been developed that avoid the direct handling of moisture-sensitive acid chlorides. One such approach involves the in situ generation of activating agents. For instance, phosphonium (B103445) salts can be generated from N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for amidation. nih.govacs.org This method allows for the conversion of various aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides using primary and secondary amines at room temperature, often resulting in good to excellent yields. nih.gov
Interactive Table 1: Comparison of Acylation Strategies for Benzamide Synthesis
| Method | Activating Agent | Key Reagents | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Schotten-Baumann | Acid Chloride | 2-chlorobenzoyl chloride, N-benzylmethylamine, Base (e.g., Pyridine) | 0°C to RT | High | General Knowledge |
| In situ Phosphonium Salt | Chloro- and Imido-phosphonium salts | Benzoic acid, N-benzylmethylamine, PPh₃, N-chlorophthalimide | Room Temp | 65% | nih.govacs.org |
Multicomponent Reaction Approaches for Benzamide Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural features of each component, represent a highly efficient strategy for constructing complex molecules like benzamides. researchgate.netresearchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. researchgate.netnih.gov
A notable transition-metal-free MCR for benzamide synthesis involves the reaction of arynes, isocyanides, and water. acs.org In a typical procedure, an aryne precursor, such as 2-(trimethylsilyl)aryl triflate, is treated with a fluoride (B91410) source to generate the reactive aryne intermediate. This intermediate is then trapped by an isocyanide and subsequently reacts with water to furnish the N-substituted benzamide in moderate to good yields. acs.org This approach demonstrates the formation of multiple new bonds in a single pot under mild conditions. acs.org Other MCRs have been developed that lead to related heterocyclic structures, such as benzo-fused γ-lactams, from benzoic acid derivatives, amines, and a third component like DMSO. researchgate.netnih.gov
Interactive Table 2: Example of a Three-Component Reaction for Benzamide Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryne Precursor | Isocyanide | Water | KF, 18-crown-6, THF, 30°C | N-substituted benzamide | 81% (for N-tert-butylbenzamide) | acs.org |
| Benzoic Acid | Amine | DMSO | DDQ (oxidant) | Benzo-fused γ-lactam | Moderate to Good | researchgate.net |
Advanced Synthetic Approaches to this compound Derivatives
Modern synthetic chemistry offers a suite of advanced tools for the preparation of benzamides, focusing on catalytic efficiency, selectivity, and sustainability.
Catalytic Approaches to Amide Formation (e.g., Transition Metal Catalysis)
Transition metal catalysis has revolutionized amide bond formation, providing alternatives to traditional coupling reagents. Copper-catalyzed reactions, for instance, are used to synthesize quinazolinone derivatives from 2-iodobenzamide (B1293540) derivatives and various amines through a one-pot Ullman coupling followed by intramolecular C-H amidation. researchgate.net
More recently, iridium(III) catalysis has enabled the regioselective C-H alkynylation of phenylacetamides, where the amide group itself acts as a weak coordinating group to direct the functionalization to a distal position. acs.org This strategy allows for the late-stage modification of complex molecules and demonstrates the power of directing groups in achieving site-selectivity. acs.org Such catalytic C-H functionalization methods are powerful tools for creating a library of this compound analogs with diverse substitution patterns that would be difficult to access through traditional means.
Stereoselective and Regioselective Synthesis Considerations
For a molecule like this compound, which lacks a chiral center, stereoselectivity is not a primary concern unless considering the synthesis of sterically hindered analogs that may exhibit atropisomerism (axial chirality). However, regioselectivity is of paramount importance when synthesizing substituted analogs. nih.gov
The ability to selectively functionalize specific positions on the benzamide scaffold is crucial for structure-activity relationship studies. nih.gov Researchers have developed methods for the highly regioselective derivatization of poly-halogenated atropisomeric benzamide scaffolds. nih.gov By employing sequential palladium-catalyzed cross-coupling and lithium-halogen exchange reactions, different positions on the aromatic rings can be functionalized with high precision and retention of enantiomeric purity. nih.gov This control allows for the systematic installation of various functional groups, creating a library of homochiral, highly functionalized benzamides. nih.gov Similarly, photoinitiated reactions of N-aroylbenzotriazoles with terminal alkynes have been shown to produce 2-substituted indoles with high regioselectivity under mild conditions. acs.org
Green Chemistry Principles in Benzamide Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comsemanticscholar.org In benzamide synthesis, this has led to the development of several eco-friendly methodologies.
One approach involves the use of enol esters, such as vinyl benzoate, as acyl donors in solvent- and activation-free conditions. tandfonline.comtandfonline.com This method allows for the N-benzoylation of various amines with good yields, and the resulting benzamides can often be isolated simply by crystallization. tandfonline.comtandfonline.com Another green strategy employs boric acid as a simple, inexpensive, and environmentally benign catalyst for the direct amidation of carboxylic acids with amines or urea. semanticscholar.orgsciepub.com These reactions can be performed under solvent-free conditions or in greener solvents like toluene (B28343), with water being removed by a Dean-Stark trap to drive the reaction to completion. sciepub.com
Interactive Table 3: Green Synthetic Approaches to Benzamides
| Method | Catalyst | Solvent | Key Features | Yield Range | Reference |
|---|---|---|---|---|---|
| Enol Ester Acylation | None | Solvent-free | Mild, room temp, simple workup | Good | tandfonline.comtandfonline.com |
| Boric Acid Catalysis | Boric Acid | Toluene or Solvent-free | Inexpensive catalyst, direct amidation | ~89% | semanticscholar.orgsciepub.com |
| On-Water MCR | None | Water | Environmentally benign, reduced waste | Good to Excellent | nih.gov |
Purification and Isolation Techniques for this compound
The final step in any synthetic sequence is the purification and isolation of the target compound in a high state of purity. For this compound and its analogs, standard laboratory techniques are typically employed.
Crystallization is a common and effective method for purifying solid benzamides. tandfonline.comtandfonline.com The crude product obtained after the reaction workup is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, leading to the formation of crystals. Hexane (B92381) is frequently mentioned as a suitable crystallization solvent for benzamides synthesized via green methods. tandfonline.com
Flash column chromatography is a versatile and widely used technique for the purification of a broad range of organic compounds, including benzamides. nih.govacs.orgchemicalbook.com The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is then passed through the column to separate the components of the mixture. For benzamides, typical eluents include mixtures of ethyl acetate (B1210297) and hexane or dichloromethane (B109758) and hexane. nih.govacs.orgchemicalbook.com The progress of the separation is monitored by thin-layer chromatography (TLC). tandfonline.comsciepub.com After separation, the solvent is evaporated under reduced pressure to yield the pure product. chemicalbook.com
Chromatographic Separations
Chromatographic techniques are widely utilized for the purification of N-benzylbenzamide derivatives due to their high resolving power. Flash column chromatography and High-Performance Liquid Chromatography (HPLC) are the most frequently reported methods.
Flash Column Chromatography:
Flash column chromatography on silica gel is a prevalent method for the purification of N-benzylbenzamide analogs. The choice of eluent system is crucial for achieving optimal separation. A common strategy involves using a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, typically ethyl acetate. The ratio of these solvents is adjusted to control the elution of the desired compound.
For instance, in the synthesis of various functionalized benzylic thioethers, which share structural similarities with the target compound, purification was achieved by flash column chromatography on silica gel (200-300 mesh). acs.org The crude products were eluted with a gradient of petroleum ether and ethyl acetate, with ratios ranging from 25:1 to 10:1, to isolate the desired products in good yields. acs.orgacs.org Similarly, the purification of N-benzylbenzamide and its substituted derivatives has been successfully carried out using a hexane/ethyl acetate (4:1) eluent system after monitoring the reaction progress by thin-layer chromatography (TLC). rsc.org In the synthesis of N-benzyl-2-phenylpropanamide, the product was purified by flash column chromatography with a hexanes/ethyl acetate mixture. rsc.org
A study detailing the synthesis of N-methylbenzamide, a related compound, also employed column chromatography on silica gel with an ethyl acetate:hexane (1:15) mixture for purification. chemicalbook.com
Table 1: Flash Chromatography Conditions for N-benzylbenzamide Analogs
| Compound | Stationary Phase | Eluent System | Reference |
| Functionalized benzylic thioethers | Silica gel (200-300 mesh) | Petroleum ether:Ethyl acetate (25:1 to 10:1) | acs.orgacs.org |
| N-benzylbenzamide derivatives | Silica gel | Hexane:Ethyl acetate (4:1) | rsc.org |
| N-benzyl-2-phenylpropanamide | Silica gel | Hexanes:Ethyl acetate | rsc.org |
| N-methylbenzamide | Silica gel | Ethyl acetate:Hexane (1:15) | chemicalbook.com |
High-Performance Liquid Chromatography (HPLC):
For analytical purposes and in some cases for preparative purification, reverse-phase HPLC is utilized. A study on N-benzoyl-2-hydroxybenzamides reported the use of preparative HPLC for the purification of the final products. nih.gov While the specific conditions for this compound are not detailed, the general principle involves a C18 stationary phase and a mobile phase gradient, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape.
Recrystallization and Precipitation Methods
Recrystallization is a powerful technique for purifying solid compounds, relying on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. Precipitation is another method used to isolate a solid product from a solution, often by changing the solvent composition or pH.
For N-benzylbenzamide analogs, recrystallization has been reported using a variety of solvent systems. One study described the recrystallization of a product from a mixture of ethyl acetate and hexane (EE/Hex) to obtain a white solid. acs.org In another instance, crystals of N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide suitable for X-ray diffraction were obtained by recrystallization from a solution of 90% methanol, 10% water, and 0.1% trifluoroacetic acid. researchgate.net This highlights the importance of solvent screening to find the optimal conditions for crystal growth.
Precipitation is also a viable purification strategy. For example, in the synthesis of certain N-benzylbenzamide derivatives, the pure product precipitated from the aqueous layer after acidification with a strong acid like HCl and cooling. researchgate.net
Table 2: Recrystallization and Precipitation Conditions for N-benzylbenzamide Analogs
| Compound/Analog | Method | Solvent/Conditions | Reference |
| N-benzylbenzamide analog | Recrystallization | Ethyl acetate/Hexane | acs.org |
| N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | Recrystallization | 90% Methanol, 10% Water, 0.1% Trifluoroacetic acid | researchgate.net |
| N-benzylbenzamide derivative | Precipitation | Acidification with HCl and cooling | researchgate.net |
The choice between chromatography and recrystallization often depends on the scale of the synthesis and the nature of the impurities. Chromatography is generally more versatile for separating complex mixtures, while recrystallization is an efficient method for removing small amounts of impurities from a solid product, often yielding material of high purity. In many synthetic procedures, a combination of these techniques is employed to achieve the desired level of purity.
Chemical Reactivity and Transformation Studies of N Benzyl 2 Chloro N Methylbenzamide
Exploration of Functional Group Reactivity
The chemical behavior of N-benzyl-2-chloro-N-methylbenzamide is dictated by the interplay of its constituent functional groups. The reactivity at the amide nitrogen is influenced by its tertiary nature, while the chlorine atom's reactivity is governed by its position on the aromatic ring and the electronic effects of the amide substituent.
Reactivity at the Amide Linkage
The amide bond in this compound is a robust functional group, characterized by resonance stabilization which imparts significant stability.
Tertiary amides, such as this compound, are generally resistant to hydrolysis due to the steric hindrance around the carbonyl group and the lack of an N-H proton, which can participate in tautomerization under certain conditions. Cleavage of the amide bond typically requires harsh reaction conditions, such as prolonged heating in the presence of strong acids or bases.
Under acidic conditions, the reaction would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. In a basic medium, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon would be the initiating step. In both scenarios, the result of hydrolysis would be the formation of 2-chlorobenzoic acid and N-methylbenzylamine. The stability of similar compounds, such as 2-chloro-N-methylbenzamide, is noted to be high under normal conditions, with hazardous decomposition only occurring under high heat, producing toxic gases like carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride. fishersci.com
Table 1: Predicted Hydrolysis Products of this compound
| Starting Material | Reagents | Products |
| This compound | H₃O⁺, Δ | 2-chlorobenzoic acid, N-methylbenzylamine |
| This compound | NaOH, H₂O, Δ | Sodium 2-chlorobenzoate, N-methylbenzylamine |
This table is based on general principles of amide hydrolysis.
As a tertiary amide, the nitrogen atom in this compound lacks a proton and is already bonded to three carbon atoms. Consequently, it cannot undergo further N-alkylation or N-acylation reactions through the typical mechanisms that apply to primary and secondary amides. researchgate.netnih.govbath.ac.uk Such reactions would lead to the formation of a highly unstable and reactive quaternary acylammonium salt.
However, transformations involving the amide nitrogen are conceivable through dealkylation, specifically N-debenzylation or N-demethylation, to yield a secondary amide. Various chemical methods exist for the N-dealkylation of tertiary amines, which could potentially be adapted for tertiary amides under specific conditions. nih.gov For instance, reagents like α-chloroethyl chloroformate are used for the selective N-demethylation of tertiary amines. nih.gov The resulting secondary amide, either N-benzyl-2-chlorobenzamide or 2-chloro-N-methylbenzamide, would then be amenable to further N-alkylation or N-acylation to introduce new substituents. researchgate.netnih.gov
Reactions Involving the Chloro-substituent on the Benzene (B151609) Ring
The chlorine atom attached to the benzene ring represents a key site for molecular derivatization, primarily through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. masterorganicchemistry.comlibretexts.orglibretexts.org
In this compound, the amide group is located ortho to the chlorine atom. However, the amide functionality is considered a weak deactivator of the aromatic ring and does not provide sufficient electron withdrawal to significantly activate the ring for SNAr reactions under standard conditions. masterorganicchemistry.com Therefore, direct displacement of the chloro-substituent by common nucleophiles is expected to be challenging. For the reaction to proceed, it would likely require forcing conditions, such as high temperatures and very strong nucleophiles, or modification of the amide group to enhance its electron-withdrawing capacity.
Palladium, nickel, or iron-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the derivatization of aryl halides, including those that are relatively unreactive, such as aryl chlorides. researchgate.netnih.govnih.gov These reactions provide a viable pathway for replacing the chloro-substituent of this compound with a wide array of functional groups, including alkyl, aryl, and vinyl moieties.
Research on related 2-chlorobenzamide (B146235) systems has demonstrated the feasibility of such transformations. For example, iron-catalyzed cross-coupling of chlorobenzamides with alkyl Grignard reagents has been shown to be effective for C(sp²)-C(sp³) bond formation. researchgate.net Similarly, cobalt-catalyzed reactions of 2-halobenzamides with alkynes can lead to the formation of isoquinolones or 2-vinyl benzamides, with the product outcome being controlled by the choice of ligand. rsc.org These examples strongly suggest that this compound would be a suitable substrate for a variety of cross-coupling reactions, allowing for extensive derivatization.
Table 2: Exemplary Cross-Coupling Reactions on Analogous 2-Chlorobenzamide Systems
| Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
| 2-Chlorobenzamides | Alkyl Grignard Reagents | Fe(acac)₃ / TMEDA | 2-Alkylbenzamides | researchgate.net |
| 2-Chlorobenzamides | Alkynes | Co(acac)₂ / Ligand | Isoquinolones or 2-Vinylbenzamides | rsc.org |
| 2-Bromobenzamides | Benzylamine (B48309) | Copper Catalyst | 2,3-Disubstituted Quinazolinones | researchgate.net |
This table presents data from studies on closely related compounds to illustrate the potential reactivity of this compound.
Reactivity of the N-benzyl Moiety
The N-benzyl group is a common protecting group for amines and amides in organic synthesis due to its general stability and the various methods available for its removal. acs.orgnih.gov The reactivity of the N-benzyl moiety in a molecule like this compound is centered around the benzylic C-N bond and the benzylic protons. These sites are susceptible to both oxidative and reductive cleavage.
The oxidative cleavage of the N-benzyl group from N-benzyl amides is a key transformation, converting the amide back to a secondary amide. albany.eduorganic-chemistry.org This process, known as oxidative debenzylation, can be achieved under mild conditions using various oxidizing agents. acs.org
One effective method involves the use of an alkali metal bromide, such as potassium bromide (KBr), in the presence of an oxidant like Oxone (2KHSO₅·KHSO₄·K₂SO₄). acs.orgalbany.eduorganic-chemistry.org This system generates a bromo radical that initiates the reaction. acs.orgorganic-chemistry.org The reaction is efficient for a wide range of N-benzyl amides, including those with various functional groups, suggesting that the 2-chloro and N-methyl substituents on the parent molecule would be compatible with this transformation. acs.org The general transformation is the conversion of the N-benzyl amide to the corresponding secondary amide and benzaldehyde.
Research on various N-benzyl amides has shown high yields for this transformation under optimized conditions. For instance, the oxidative debenzylation of N-benzyl-N-methylbenzenesulfonamide using KBr and Oxone in nitromethane (B149229) at 30°C resulted in a quantitative yield of the corresponding N-methylbenzenesulfonamide. acs.org
Table 1: Examples of Oxidative Debenzylation of N-Benzyl Amides
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-benzyl-N-methylbenzenesulfonamide | KBr, Oxone, MeNO₂, 30°C | N-methylbenzenesulfonamide | Quantitative | acs.org |
| N-benzyl-N-phenylacetamide | KBr, Oxone, MeCN, 30°C | N-phenylacetamide | 95 | acs.org |
| N-benzyl-N-methylbenzamide | KBr, Oxone, MeCN, 30°C | N-methylbenzamide | 98 | acs.org |
Other oxidizing systems, such as those involving N-iodosuccinimide (NIS) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), have also been employed for the oxidative debenzylation of N-benzyl derivatives, although their specific application to this compound is not detailed in the available literature. acs.org Electrochemical methods, which avoid the need for metal catalysts or external chemical oxidants, represent a green alternative for the oxidative cleavage of benzyl (B1604629) C-N bonds. mdpi.com
Reductive cleavage of the N-benzyl group is another fundamental transformation, often achieved through catalytic hydrogenolysis. nih.govorganic-chemistry.org This method typically employs a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov The reaction results in the cleavage of the C-N bond to yield toluene (B28343) and the corresponding secondary amide.
However, the catalytic activity can be diminished by the coordination of the amine substrate and product to the palladium catalyst, sometimes necessitating higher pressures or temperatures. nih.gov To overcome this, mixed catalytic systems have been developed. For example, the use of niobic acid on carbon (Nb₂O₅/C) as a co-catalyst with Pd/C has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions. nih.gov
Alternative reductive methods can also be employed, such as the use of dissolving metals like sodium in liquid ammonia. nih.gov The choice of reductive method often depends on the presence of other functional groups within the molecule that might be sensitive to the reaction conditions. For this compound, the chloro-substituent on the benzoyl ring might be susceptible to reduction under certain hydrogenolysis conditions, a factor that would need to be considered in a synthetic strategy.
Reaction Mechanisms and Kinetic Investigations
The mechanism of the oxidative debenzylation of N-benzyl amides using the KBr/Oxone system is proposed to proceed through a radical pathway. acs.orgorganic-chemistry.org The key steps are as follows:
Generation of Bromo Radical: The oxidant (Oxone) reacts with the bromide ion (from KBr) to generate a bromo radical (Br•).
Hydrogen Abstraction: The bromo radical abstracts a hydrogen atom from the benzylic position of the N-benzyl amide. This is the rate-determining step and is favored due to the relative stability of the resulting benzylic radical.
Oxidation and Hydrolysis: The benzylic radical is then oxidized to a cationic intermediate. In the presence of water, this intermediate is hydrolyzed to form the debenzylated secondary amide and benzaldehyde. acs.orgorganic-chemistry.org
In the case of reductive debenzylation via catalytic hydrogenolysis, the mechanism involves the adsorption of the N-benzyl amide onto the catalyst surface. The hydrogen molecule is also activated on the metal surface. The cleavage of the C-N bond occurs through the transfer of hydrogen atoms to the benzylic carbon and the nitrogen atom.
Specific kinetic rate studies and the determination of activation energy for the reactions of this compound are not extensively documented in the reviewed literature. Such studies would be crucial for optimizing reaction conditions and for a deeper understanding of the influence of the 2-chloro and N-methyl substituents on the reactivity of the N-benzyl moiety. Kinetic investigations would typically involve monitoring the concentration of the reactant and products over time under various temperatures to calculate the rate constants and subsequently the activation energy using the Arrhenius equation.
Derivatization Strategies for Structure-Function Elucidation
The synthesis of derivatives of a lead compound is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). For a molecule like this compound, derivatization can be undertaken at several positions to probe the chemical space and understand the structural requirements for a particular biological activity.
Studies on related N-benzyl amide structures have demonstrated various derivatization approaches. For instance, in the development of anticonvulsant agents based on N-benzyl-2-acetamidopropionamide, derivatives were synthesized by introducing different substituents at various positions to test hypotheses about the pharmacophore. nih.gov
For this compound, potential derivatization strategies could include:
Modification of the 2-chloro substituent: Replacing the chloro group with other halogens (bromo, fluoro) or with electron-donating or electron-withdrawing groups to study the electronic effects on activity.
Substitution on the N-benzyl ring: Introducing substituents on the phenyl ring of the benzyl group to explore the spatial and electronic requirements of this part of the molecule.
Variation of the N-methyl group: Replacing the methyl group with other alkyl groups of varying sizes to probe the steric tolerance at the nitrogen atom.
Intramolecular cyclization: As seen in related 2-halobenzamides, intramolecular cyclization reactions can be used to create fused heterocyclic systems, such as quinazolinones, through reactions like copper-catalyzed C-H amidation. researchgate.net
An example of a derivatization study on a related compound, N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, involved its synthesis as part of a combinatorial library to assess its cytotoxic activity. researchgate.net
Design and Synthesis of this compound Analogs with Varied Substituents
The synthesis of this compound analogs is a nuanced process that allows for the systematic variation of substituents on both the benzyl and benzoyl moieties. This targeted approach enables the fine-tuning of the molecule's steric and electronic properties. The general synthetic scheme involves the acylation of a substituted N-benzyl-N-methylamine with a substituted 2-chlorobenzoyl chloride. The availability of a diverse range of starting materials for both the amine and the acid chloride components facilitates the creation of a broad library of analogs.
A common synthetic route commences with the reaction of a substituted benzylamine with a methylating agent to form the corresponding N-methylbenzylamine. This secondary amine is then reacted with a 2-chlorobenzoyl chloride derivative in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to yield the final this compound analog. The chloro substituent at the 2-position of the benzoyl ring can be introduced either on the starting benzoic acid or through a later-stage chlorination step.
Research into related N-benzylbenzamide structures has demonstrated the feasibility of introducing a wide array of substituents. For instance, studies on N-benzyl-2-acetamidopropionamide derivatives have shown that various heteroatom substituents, including chloro, bromo, iodo, as well as oxygen, nitrogen, and sulfur-containing moieties, can be incorporated. These findings suggest that similar substitutions would be viable on the this compound scaffold.
The following table illustrates a representative selection of potential analogs that could be synthesized based on established chemical principles, highlighting the versatility of the synthetic methodologies.
| Analog | Substituent on Benzyl Ring | Substituent on Benzoyl Ring (in addition to 2-chloro) | General Synthetic Approach |
| 1 | 4-Methoxy | - | Acylation of N-(4-methoxybenzyl)-N-methylamine with 2-chlorobenzoyl chloride |
| 2 | 3-Nitro | - | Acylation of N-(3-nitrobenzyl)-N-methylamine with 2-chlorobenzoyl chloride |
| 3 | - | 4-Methyl | Acylation of N-benzyl-N-methylamine with 2-chloro-4-methylbenzoyl chloride |
| 4 | - | 5-Trifluoromethyl | Acylation of N-benzyl-N-methylamine with 2-chloro-5-(trifluoromethyl)benzoyl chloride |
| 5 | 2,4-Dichloro | - | Acylation of N-(2,4-dichlorobenzyl)-N-methylamine with 2-chlorobenzoyl chloride |
Site-Specific Modification Techniques
The this compound scaffold possesses several sites amenable to specific chemical modification, offering pathways to further diversify the range of accessible analogs. Key reactive handles include the chlorine atom on the benzoyl ring and various C-H bonds on both aromatic rings.
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the benzoyl ring is susceptible to nucleophilic aromatic substitution (SNA_r) reactions, particularly when activated by electron-withdrawing groups on the ring. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to displace the chloride and forge new carbon-heteroatom bonds. For example, the reaction of N-benzyl-2-chloro-N-ethylnicotinamide, a structurally related compound, with nucleophiles like amines or thiols leads to the substitution of the chlorine atom.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent also serves as a versatile handle for palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) couplings can be employed to introduce a wide array of carbon and heteroatom substituents at the 2-position of the benzoyl ring. These reactions are known for their broad functional group tolerance and high efficiency. Research on related benzimidazole (B57391) syntheses has demonstrated the utility of palladium-catalyzed cross-coupling reactions on chloro-substituted aromatic rings.
C-H Activation/Functionalization: Directed C-H activation has emerged as a powerful tool for the site-selective functionalization of aromatic and aliphatic C-H bonds. The amide functionality in this compound can act as a directing group to guide a transition metal catalyst, often based on rhodium or palladium, to specific C-H bonds for subsequent functionalization. For instance, rhodium-catalyzed reactions have been successfully used for the C-H activation and subsequent amidation of indoles. nih.gov This methodology could potentially be adapted for the selective introduction of substituents at the ortho-positions of the benzyl ring or other accessible C-H bonds on the benzoyl ring.
The following table outlines potential site-specific modifications and the corresponding chemical techniques.
| Target Site | Modification | Technique | Potential Reagent/Catalyst |
| 2-position of Benzoyl Ring | Replacement of Cl with an amino group | Nucleophilic Aromatic Substitution | Amine (e.g., piperidine) |
| 2-position of Benzoyl Ring | Introduction of a phenyl group | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) |
| Ortho-position of Benzyl Ring | Introduction of an alkyl or aryl group | Directed C-H Activation/Functionalization | Alkyl/aryl halide, Rh or Pd catalyst |
| Para-position of Benzoyl Ring | Nitration | Electrophilic Aromatic Substitution | Nitric acid, Sulfuric acid |
Advanced Structural Characterization of N Benzyl 2 Chloro N Methylbenzamide and Its Congeners
Spectroscopic Analysis for Conformational and Electronic Structure Elucidation
Spectroscopic methods offer a powerful, non-destructive window into the atomic and molecular world. By probing the interactions of molecules with electromagnetic radiation, we can deduce connectivity, functional group identity, and subtle electronic features.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone of chemical analysis, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.
The ¹H and ¹³C NMR spectra of N-benzyl-2-chloro-N-methylbenzamide are predicted by analyzing the spectra of its structural components. Due to restricted rotation around the amide C-N bond, it is anticipated that the molecule may exhibit sets of doubled peaks for the N-benzyl and N-methyl protons, representing the presence of (E)- and (Z)-rotamers.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and 2-chlorobenzoyl groups, typically in the range of 7.0-8.0 ppm. The benzylic protons (CH₂) are likely to appear as a singlet or a pair of doublets if they are diastereotopic, anticipated around 4.5-4.8 ppm. esisresearch.org The N-methyl protons are expected to produce a singlet at approximately 2.8-3.1 ppm. rsc.org The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum provides a map of the carbon skeleton. The carbonyl carbon of the amide is the most deshielded, with a predicted chemical shift in the range of 168-172 ppm. rsc.org The aromatic carbons will resonate between 125 and 140 ppm, with the carbon bearing the chlorine atom and the ipso-carbons of the amide and benzyl groups showing distinct shifts. oregonstate.edulibretexts.org The benzylic carbon is expected around 50-55 ppm, and the N-methyl carbon should appear at approximately 35-40 ppm. libretexts.orgnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic (2-chlorobenzoyl) | 7.3 - 7.8 | 127 - 138 |
| Aromatic (benzyl) | 7.2 - 7.5 | 127 - 137 |
| N-CH₂ (benzyl) | ~4.7 | ~52 |
| N-CH₃ | ~2.9 | ~38 |
| C=O (amide) | - | ~170 |
Two-dimensional NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent aromatic protons on both the benzyl and 2-chlorobenzoyl rings, aiding in their specific assignment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded protons and carbons. An HSQC experiment would definitively link the benzylic proton signals to the benzylic carbon signal and the N-methyl proton signal to the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) couplings between protons and carbons. Key HMBC correlations expected for this compound would include:
Correlations from the N-benzyl and N-methyl protons to the amide carbonyl carbon.
Correlations from the benzylic protons to the ipso-carbon of the benzyl ring.
Correlations from the aromatic protons of the 2-chlorobenzoyl ring to the carbonyl carbon.
These 2D NMR techniques, when used in concert, provide a robust and detailed picture of the molecular framework, confirming the connectivity and resolving any ambiguities from the 1D spectra.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Vibrational spectroscopy probes the characteristic stretching and bending frequencies of chemical bonds, offering a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band for the amide C=O stretching vibration, typically appearing in the region of 1630-1680 cm⁻¹. esisresearch.org The C-N stretching vibration of the tertiary amide is expected around 1300-1400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorobenzoyl group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. Resonance Raman studies on similar molecules like benzamide (B126) have shown that the benzene (B151609) ring C=C stretch, Ph-CO-NH₂ stretch, and ring deformation modes are prominent. nih.gov For this compound, the symmetric stretching of the aromatic rings and the C-N bond are expected to be Raman active.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3030 - 3100 | 3030 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| Amide C=O Stretch | 1640 - 1670 | 1640 - 1670 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-N Stretch | 1300 - 1400 | 1300 - 1400 |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₁₄ClNO), the calculated molecular weight is approximately 259.08 g/mol .
The fragmentation of N-benzylamides in the mass spectrometer is expected to proceed through several characteristic pathways. The most prominent fragmentation is often the cleavage of the benzylic C-N bond, which would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another likely fragmentation is the cleavage of the amide bond.
Key expected fragments include:
[M]⁺: The molecular ion peak at m/z 259.
[M-CH₃]⁺: Loss of the methyl group, resulting in a fragment at m/z 244.
[C₇H₅ClO]⁺: The 2-chlorobenzoyl cation at m/z 139.
[C₇H₇]⁺: The benzyl cation at m/z 91.
[C₆H₄Cl]⁺: The chlorophenyl cation at m/z 111.
The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragments, appearing as M⁺ and M+2 peaks.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation and the presence of chromophores. The chromophores in this compound are the two aromatic rings and the amide group.
Computational and Theoretical Investigations of N Benzyl 2 Chloro N Methylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules like N-benzyl-2-chloro-N-methylbenzamide.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of this compound is complex due to the presence of several rotatable bonds. The amide bond (C(O)-N) in tertiary amides like this can exist in two main conformations: E (trans) and Z (cis). Furthermore, rotation around the N-CH₂ bond and the C-C bonds of the benzyl (B1604629) and chlorophenyl groups leads to multiple possible conformers.
Table 1: Representative Theoretical Structural Parameters for a Hypothetical Optimized Geometry of this compound (based on related structures)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.23 | O=C-N | 121.0 |
| C(O)-N | 1.36 | C-N-CH₂ | 118.5 |
| N-CH₃ | 1.46 | C-N-C(O) | 120.0 |
| N-CH₂ | 1.47 | N-CH₂-C(ar) | 112.0 |
| C(ar)-Cl | 1.74 | C(ar)-C(ar)-Cl | 119.8 |
Note: This data is illustrative and based on typical values from computational studies of similar molecules.
Frontier Molecular Orbital (FMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the more electron-rich aromatic ring (the benzyl group), while the LUMO is likely to be distributed over the 2-chlorobenzoyl moiety, influenced by the electron-withdrawing chloro and carbonyl groups. Computational studies on similar compounds, like 2-chloro-N-(2-methylphenyl)benzamide, have shown that DFT calculations can effectively predict these orbital energies and distributions. researchgate.net A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to undergo chemical reactions. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are representative and would be determined by specific DFT calculations.
Electrostatic Potential Surface (EPS) Mapping
The electrostatic potential surface provides a visual representation of the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. The map is generated by plotting the electrostatic potential on the molecule's electron density surface.
In this compound, the most negative potential (red regions) is expected to be located around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The regions around the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue regions), while the chlorine atom would also contribute to the electronic landscape. Such analyses have been performed on related benzamides to understand their intermolecular interactions. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics simulations are employed to study the dynamic behavior of molecules over time, including their flexibility and interactions with the environment.
Conformational Sampling and Flexibility Studies
MD simulations can explore the conformational landscape of this compound by simulating its atomic motions over a period of time. This allows for the observation of transitions between different stable conformers and the flexibility of various parts of the molecule. The rotation around the amide bond and other single bonds would be key dynamic processes to investigate. Such simulations would provide a more complete picture of the molecule's conformational preferences than static geometry optimizations alone.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by the solvent. MD simulations can explicitly include solvent molecules to study these effects. For polar molecules like this compound, polar solvents would likely stabilize conformers with larger dipole moments. Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT calculations to account for the bulk effect of the solvent on the relative energies of different conformers. researchgate.netscielo.br Studies on similar amides have demonstrated that the presence of a solvent can alter the equilibrium between E and Z isomers. researchgate.netscielo.brfigshare.com
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques used to predict and analyze the interactions between a small molecule, such as this compound, and biological macromolecules. These methods are crucial in modern drug discovery and development for identifying potential drug targets, optimizing lead compounds, and predicting pharmacokinetic properties.
Ligand-target docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. This technique is instrumental in understanding the binding mechanism and predicting the affinity of a compound.
For benzamide (B126) derivatives, molecular docking studies have been successfully employed to elucidate their binding modes with various protein targets. For instance, in a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations revealed that these compounds established hydrogen bonds, as well as electrostatic and hydrophobic interactions, with the active site residues of their target enzymes. researchgate.netnih.gov The stability of the ligand-protein complex for the most active compound was further validated using molecular dynamic simulations. researchgate.netnih.gov
Similarly, in investigations of N-benzyl-4-((heteroaryl)methyl) benzamides as inhibitors of Mycobacterium tuberculosis InhA, docking studies were performed using the crystal structure of the target protein. nih.gov These simulations helped in understanding the key interactions responsible for the inhibitory activity.
A hypothetical docking study of this compound would involve preparing a 3D model of the compound and docking it into the binding site of a putative protein target. The results would be analyzed to identify key interactions, such as:
Hydrogen bonding: The carbonyl oxygen of the amide group could act as a hydrogen bond acceptor, while the N-H group (if present in a related primary or secondary amide) could be a hydrogen bond donor.
Hydrophobic interactions: The benzyl and chloro-substituted phenyl rings would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-stacking: The aromatic rings could participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.
The following table outlines potential interactions that could be investigated in a docking simulation of this compound.
| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Residues on a Protein Target |
| Hydrogen Bond Acceptor | Carbonyl oxygen | Serine, Threonine, Tyrosine, Lysine, Arginine |
| Hydrophobic | Benzyl group, Chlorophenyl group, Methyl group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| Pi-Pi Stacking | Benzyl ring, Chlorophenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large compound libraries for novel molecules with the potential for similar activity, a process known as virtual screening.
For a class of N-benzyl-4-((heteroaryl)methyl) benzamides, a pharmacophore model was successfully generated based on the active conformations of these inhibitors. nih.gov This model was subsequently used to screen a virtual combinatorial library of compounds, leading to the identification of new potential inhibitors with predicted potencies significantly higher than the initial set of compounds. nih.gov
A pharmacophore model for this compound and its analogs would likely include features such as:
Aromatic rings
A hydrogen bond acceptor (the carbonyl oxygen)
Hydrophobic features
The table below illustrates a hypothetical pharmacophore model for this class of compounds.
| Pharmacophoric Feature | Corresponding Chemical Group |
| Aromatic Ring | Benzyl group |
| Aromatic Ring | 2-chlorophenyl group |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide |
| Hydrophobic Center | Methyl group on the nitrogen |
This model could then be used in a virtual screening campaign to identify other compounds from large chemical databases that fit the pharmacophoric constraints, potentially leading to the discovery of novel active molecules.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.
In the study of N-benzyl-4-((heteroaryl)methyl) benzamides, a QSAR model was developed that correlated the Gibbs free energies of the inhibitor-target complex formation with their experimentally determined inhibitory potencies. nih.gov This model demonstrated a high predictive power, with a strong correlation between the predicted and experimental activities. nih.gov
For this compound and its analogs, a QSAR study would involve:
Data Set Preparation: A series of structurally related compounds with their corresponding biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound.
Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive ability of the model would be assessed using internal and external validation techniques.
The resulting QSAR model could then be used to predict the activity of new benzamide derivatives, guiding the synthesis of more potent compounds. The table below presents hypothetical descriptors that could be used in a QSAR model for this class of compounds.
| Descriptor Class | Example Descriptors |
| Physicochemical | LogP (lipophilicity), Molecular Weight, Polar Surface Area |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |
| Topological | Molecular connectivity indices, Shape indices |
| 3D Descriptors | Steric parameters (e.g., from CoMFA or CoMSIA) |
By employing these computational and theoretical investigation techniques, researchers can gain significant insights into the potential biological activity and molecular interactions of this compound, even in the absence of direct experimental data. These in silico approaches are invaluable for hypothesis generation and for guiding future experimental studies.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Modification of the N-benzyl-2-chloro-N-methylbenzamide Scaffold
The core scaffold of this compound offers three primary regions for chemical modification: the benzamide (B126) nitrogen, the benzyl (B1604629) ring, and the benzoyl ring. Research on related benzamides has demonstrated that even minor alterations in these areas can lead to significant changes in biological outcomes. acs.orgnih.gov
The nitrogen atom of the amide linker is a critical component of the scaffold. In this compound, this nitrogen is tertiary, bearing both a methyl group and a benzyl group. This substitution pattern has several implications:
Lipophilicity : Replacing an N-H with an N-methyl group generally increases the lipophilicity of the compound, which can influence its solubility, cell permeability, and interaction with hydrophobic pockets in a target protein.
Metabolic Stability : N-methylation can protect the amide from certain metabolic pathways, potentially increasing its half-life in biological systems.
While direct studies on varying the methyl group of this compound are not extensively published, research on analogous N-substituted benzamides shows that the size of the N-alkyl group is a sensitive parameter. researchgate.net Increasing the size from methyl to ethyl or larger can introduce steric clashes and alter the preferred orientation of the benzyl and benzoyl rings.
Table 1: Hypothetical Impact of N-Substituent Variation on Activity This table is illustrative, based on general principles of medicinal chemistry.
| N-Substituent (R) | Expected Impact on Conformation | Potential Effect on Activity | Rationale |
| -H | Increased flexibility; allows for H-bond donation | Activity may increase or decrease | Depends on whether H-bond donation is favorable in the target binding site. |
| -CH₃ (Methyl) | Baseline conformation | Baseline activity | Provides a balance of steric bulk and lipophilicity without H-bond donation capability. |
| -CH₂CH₃ (Ethyl) | Increased steric hindrance | Likely decrease in activity | May cause steric clash with the binding site or unfavorable conformational changes. |
| -Cyclopropyl | Restricted rotation | Potentially increased activity | Introduces conformational constraint which may be favorable for binding. |
Exploration of Benzyl Ring Substituents (e.g., Halogen Position and Type)
The benzyl ring is a key region for modification to explore hydrophobic and electronic interactions. SAR studies on various N-benzylbenzamide series have shown that the nature and position of substituents on this ring are critical for potency. acs.org For instance, in studies of N-benzylbenzamides as soluble epoxide hydrolase (sEH) inhibitors, an ortho-trifluoromethyl (-CF₃) group on the benzyl ring was found to be important for activity and metabolic stability. acs.org
Conversely, in a different series of 2-benzylbenzimidazole analogs, hydrophilic hydrogen bond donor groups (like -OH) on the benzyl ring were favorable for inhibitory activity, whereas hydrophobic groups like methoxy (B1213986) (-OCH₃) and chloro (-Cl) were found to decrease activity. nih.gov This highlights the target-dependent nature of SAR.
Focusing on halogen substitution, the position (ortho, meta, para) and the type of halogen (F, Cl, Br) can modulate activity by:
Altering electronic properties : Halogens are electron-withdrawing, which can affect the pKa of the molecule and its ability to engage in electronically driven interactions.
Modifying lipophilicity : Halogens increase lipophilicity, which can enhance binding in hydrophobic pockets.
Acting as a hydrogen bond acceptor : Fluorine, in particular, can act as a weak hydrogen bond acceptor.
Table 2: Influence of Benzyl Ring Substituents on Biological Activity in Related Benzamide Series
| Compound Series | Substituent on Benzyl Ring | Position | Observed Effect on Activity | Reference |
| sEH Inhibitors | -CF₃ | ortho | Favorable for activity and metabolic stability | acs.org |
| sEH/PPARγ Modulators | -F | para | Improved subtype-selective PPARγ activation | acs.org |
| NF-κB Inhibitors | -OH | para or ortho | Favorable for inhibitory activity | nih.gov |
| NF-κB Inhibitors | -Cl | para | Decreased activity | nih.gov |
Modifications to the Benzoyl Ring System (e.g., Substituents on the 2-position)
The 2-chloro substituent on the benzoyl ring of the parent molecule plays a significant role in dictating the molecule's conformation. The ortho-substituent forces the amide group to twist out of the plane of the benzoyl ring. nih.gov This twisting is a crucial conformational feature that determines the three-dimensional shape of the molecule.
The effect of this substituent can be multifaceted:
Conformational Control : As noted, it prevents coplanarity, which may be essential for fitting into a specific binding pocket.
Electronic Effects : The electron-withdrawing nature of the chlorine atom influences the electron density of the carbonyl group, potentially modulating its ability to act as a hydrogen bond acceptor.
Direct Interactions : The chlorine atom itself may engage in specific interactions, such as halogen bonding, within the active site.
Studies on related benzamides have shown that the 2-substituent is critical. For instance, in one series of antitumor agents, a 2-substituent on the phenyl ring was vital for activity. nih.gov However, the same study noted that a chlorine atom on that ring could decrease anti-proliferative activity, suggesting a delicate balance is required. nih.gov Replacing the 2-chloro group with other substituents, such as a methyl group (as in N-benzyl-2-methyl-benzamide), would alter the steric and electronic profile while maintaining the twisted conformation. nih.gov
Rational Design Strategies for Enhanced Molecular Interactions
Rational drug design aims to leverage the SAR data to create molecules with improved affinity and selectivity. For the this compound scaffold, this involves optimizing its interactions with a target protein through hydrogen bonding and hydrophobic contacts.
Hydrogen bonds are highly directional and crucial for molecular recognition. In the this compound structure, the primary hydrogen bond acceptor is the carbonyl oxygen of the amide group. mdpi.com The N-methyl group precludes this moiety from acting as a hydrogen bond donor.
Strategies to enhance hydrogen bonding interactions could include:
Introducing H-bond donors/acceptors on the rings : Placing groups like hydroxyl (-OH), amino (-NH₂), or even the nitrogen in a pyridine (B92270) ring on the benzyl or benzoyl moieties can create new hydrogen bonding opportunities. For example, a hydroxyl group on the benzyl ring was shown to be favorable for the activity of certain NF-κB inhibitors. nih.gov
Modulating Acceptor Strength : The electron-withdrawing chloro group on the benzoyl ring slightly reduces the electron density on the carbonyl oxygen, weakening its hydrogen bond acceptor capability. Replacing it with an electron-donating group like methoxy (-OCH₃) could enhance this interaction, although this would also increase steric bulk.
The rational design of hydrogen-bonded organic frameworks (HOFs) demonstrates how specific placement of hydrogen bonding sites, like the N-H···N bonds in 7-azaindole, can lead to robust and predictable supramolecular structures, a principle applicable to drug-receptor interactions. ua.es
Lipophilicity, often measured as logP or logD, is a critical parameter that governs a molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its ability to interact with hydrophobic regions of a protein target. The this compound scaffold is inherently lipophilic due to its two phenyl rings.
Modulation of lipophilicity can be achieved by:
Altering Ring Substituents : Adding lipophilic groups (e.g., alkyl, trifluoromethyl) or hydrophilic groups (e.g., hydroxyl, carboxyl) to the aromatic rings. Studies on N-[(2-pyrrolidinyl)methyl]-substituted benzamides showed that aromatic substituents significantly impact lipophilicity. nih.gov For example, an aromatic 6-hydroxy group could increase the apparent lipophilicity by forming an intramolecular hydrogen bond that masks the polarity of the amide group. nih.gov
In one study, substituting a benzimidazole (B57391) ring with a hydrophobic cyclohexylmethoxy group was shown to markedly enhance inhibitory activity, demonstrating the importance of targeting hydrophobic pockets. nih.gov
Steric Hindrance and Conformational Constraints
The biological activity of this compound is significantly influenced by steric hindrance and conformational constraints. These factors dictate how the molecule orients itself and interacts with its biological target.
Conformational Constraints: The amide bond in this compound has a partial double bond character, which restricts free rotation and can lead to the existence of cis and trans isomers (or rotamers). scielo.br The energetic barrier to this rotation is significant, meaning that the molecule may exist as a mixture of stable conformers in solution. scielo.br The equilibrium between these conformers can be influenced by the steric and electronic nature of the substituents on both the benzoyl and benzyl moieties. scielo.br Introducing further constraints, such as by incorporating the N-benzyl group into a ring system, is a common strategy in medicinal chemistry to lock the molecule into a specific, biologically active conformation. researchgate.net This pre-organization can reduce the entropic penalty upon binding to a receptor, leading to enhanced potency. researchgate.net
Studies on related benzamide derivatives have demonstrated that the relative orientation of the aromatic rings and the amide linker is a key determinant of biological activity. For instance, in a series of N-benzylbenzamides investigated as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), the substitution pattern on both aromatic rings was found to be crucial for activity. researchgate.net
To illustrate the impact of steric modifications, a hypothetical data table is presented below, based on established medicinal chemistry principles. This table showcases how changes in substitution on the this compound scaffold could theoretically influence biological activity.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs
| Compound ID | R1 (on Benzyl Ring) | R2 (on Benzoyl Ring) | Relative Potency (Hypothetical) | Rationale |
| 1 | H | 2-Cl | 1 | Parent Compound |
| 2 | 4-F | 2-Cl | 1.5 | Small, electron-withdrawing group at a para position may enhance binding without adding significant steric bulk. |
| 3 | 2-CH₃ | 2-Cl | 0.5 | Introduction of a methyl group at the ortho position of the benzyl ring increases steric hindrance, likely disrupting the optimal binding conformation. |
| 4 | H | 2,6-diCl | 0.2 | Additional chlorine at the 6-position significantly increases steric clash, likely preventing the molecule from adopting its active conformation. |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry. It does not represent factual experimental results for this compound.
Development of New Analog Libraries for Targeted Research
The development of new analog libraries based on the this compound scaffold is a strategic approach to systematically explore the chemical space around this core structure and to identify compounds with improved potency, selectivity, and pharmacokinetic properties. This process involves the synthesis of a series of related molecules with targeted modifications.
The design of such a library would be guided by the SAR insights discussed previously. Key areas for modification would include:
Substituents on the Benzyl Ring: Introducing a variety of substituents (e.g., halogens, alkyl groups, alkoxy groups) at the ortho, meta, and para positions of the benzyl ring can probe the steric and electronic requirements of the binding pocket. nih.gov
Modifications of the N-Alkyl Group: Replacing the N-methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) or incorporating it into a cyclic system can explore the impact of steric bulk and conformational rigidity around the amide bond.
Alterations to the 2-Chlorobenzoyl Moiety: While the 2-chloro substitution is a defining feature, its replacement with other halogens (e.g., fluorine, bromine) or bioisosteric groups can fine-tune the electronic and steric properties of this part of the molecule. nih.gov
The synthesis of these analogs can be achieved through established chemical methods. The core amide bond is typically formed via the coupling of a substituted benzoic acid (or its activated derivative, like an acyl chloride) with the corresponding N-substituted benzylamine (B48309). mdpi.com
A representative library of analogs for targeted research could be designed as shown in the table below.
Table 2: Representative Design of an Analog Library for this compound
| Library Series | Scaffold Modification | Examples of Analogs | Research Goal |
| A | Benzyl Ring Substitution | 4-fluoro, 3-methoxy, 4-methyl | To probe electronic and steric effects on the benzyl portion. |
| B | N-Alkyl Group Variation | N-ethyl, N-isopropyl, N-cyclopropyl | To investigate the influence of steric bulk near the amide bond. |
| C | Benzoyl Ring Modification | 2-fluoro, 2-bromo, 2-trifluoromethyl | To assess the impact of different substituents at the 2-position. |
The subsequent screening of these analog libraries against specific biological targets would generate valuable data to build a more comprehensive understanding of the SAR for this class of compounds, ultimately guiding the design of more effective and targeted molecular probes or therapeutic leads. rsc.org
In Vitro Investigation of N Benzyl 2 Chloro N Methylbenzamide S Interactions with Biochemical Systems
Receptor Binding Profiling (Excluding Clinical Relevance)
No specific data from radioligand binding assays, saturation experiments, or competition binding experiments for N-benzyl-2-chloro-N-methylbenzamide are available in the public domain. Therefore, its affinity and selectivity for any biological receptors remain uncharacterized in the available scientific literature.
No studies utilizing radioligand binding assays to determine the affinity of this compound for specific receptors have been found.
There are no published reports on saturation or competition binding experiments involving this compound to characterize its receptor binding properties, such as receptor density (Bmax) or dissociation constant (Kd).
Table 2: Receptor Binding Data for this compound
| Receptor Target | Radioligand Used | Binding Affinity (Ki, µM) | Bmax (fmol/mg protein) |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Due to a lack of publicly available scientific literature, this article cannot provide specific details on the in vitro biochemical interactions of this compound. Extensive searches have not yielded any specific data regarding its affinity determination (Ki values), interactions with biomolecules such as DNA and proteins, or the spectroscopic and biophysical methods used for its characterization.
The scientific community has investigated related compounds. For instance, studies on N-benzyl-2-(2-chloro-4-methyl-phen-oxy)acetamide have explored its interactions with proteins. nih.gov Similarly, N-benzyl-2-chloroacetamide has been a subject of research in the context of enzyme catalysis. researchgate.net However, these findings are not directly applicable to this compound.
Further research and publication in peer-reviewed journals are required to elucidate the biochemical profile of this compound. Without such data, a detailed analysis as requested in the prompt is not possible.
Future Research Directions and Potential Academic Applications
Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Research
For a compound like N-benzyl-2-chloro-N-methylbenzamide, AI and ML can be applied in several transformative ways:
Property Prediction and Virtual Screening: ML algorithms, particularly quantitative structure-activity relationship (QSAR) models, can be trained on existing data from other benzamide derivatives to predict the potential biological activities and physicochemical properties of this compound. nih.gov By analyzing molecular descriptors, these models can forecast its efficacy, potential toxicity, or interactions with specific biological targets, allowing for efficient prioritization of compounds for experimental testing. nih.gov
De Novo Drug Design: Generative AI models can design novel benzamide derivatives based on the core structure of this compound. nih.gov By defining desired properties, such as enhanced binding affinity for a specific enzyme or improved metabolic stability, these algorithms can propose new molecular structures that are synthetically accessible and optimized for a particular function.
Synthesis Route Optimization: AI-powered retrosynthesis tools can analyze the structure of this compound and propose novel and efficient synthetic pathways. digitellinc.com These programs can evaluate millions of potential reactions from the chemical literature to identify routes that maximize yield, minimize steps, and reduce cost, moving beyond traditional and often inefficient methods. arxiv.org
Exploration of Novel Synthetic Pathways
While traditional amide synthesis often involves the coupling of carboxylic acid derivatives with amines, modern organic chemistry offers a plethora of more sophisticated and efficient strategies. The exploration of these novel pathways for the synthesis of this compound and its analogs could provide significant advantages in terms of yield, purity, and functional group tolerance.
Recent advancements in synthetic methodology applicable to benzamide synthesis include:
Catalytic Amidation: The use of transition-metal catalysts, such as those based on copper or iron, enables the direct formation of amide bonds from starting materials like aldehydes or methyl ketones, often under milder conditions than classical methods. mdpi.com This approach can increase atom economy and reduce waste.
C-H Bond Activation: Directing-group-assisted C-H activation represents a powerful strategy for functionalizing aromatic rings. This could allow for the late-stage modification of the benzamide core, enabling the rapid creation of a library of derivatives for structure-activity relationship studies.
Flow Chemistry: Performing the synthesis in a continuous flow reactor, rather than in a traditional batch process, can offer superior control over reaction parameters such as temperature and mixing. This often leads to higher yields, improved safety, and easier scalability.
Sigmatropic Rearrangements: Innovative, transition-metal-free reactions, such as those involving sequential Michael addition and nih.govchemsrc.com-sigmatropic rearrangement, provide novel routes to complex molecular scaffolds under mild conditions. acs.org Adapting such methods could offer a unique and efficient pathway to functionalized benzylic structures related to the target compound.
Applying these modern techniques to the synthesis of this compound would not only be an academic exercise but could also facilitate the production of this and related compounds for further biological evaluation.
Advanced Characterization Techniques (e.g., Cryo-EM for Ligand-Protein Complexes)
Understanding how a molecule interacts with its biological target at an atomic level is fundamental to modern drug discovery and biochemical research. Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the high-resolution visualization of protein structures and their complexes without the need for crystallization. nih.govucl.ac.uk
Many biologically active benzamides exert their effects by binding to proteins, such as G-protein coupled receptors (GPCRs), enzymes, or ion channels. nih.govnih.gov These targets are often large, flexible, or embedded in cell membranes, making them notoriously difficult to study with traditional methods like X-ray crystallography. nih.govnih.gov Cryo-EM is particularly well-suited for such challenging systems. ucl.ac.ukyoutube.com
A key future application would be to determine the structure of a biologically relevant protein in complex with this compound. This would involve:
Identifying a protein target for which the benzamide shows binding affinity.
Preparing a vitrified (flash-frozen) sample of the protein-ligand complex.
Using a transmission electron microscope to collect thousands of images of the individual complexes.
Computationally averaging these images to reconstruct a high-resolution 3D model.
The resulting structure would reveal the precise binding pocket, the orientation of the ligand, and the specific molecular interactions (e.g., hydrogen bonds, halogen bonds from the chlorine atom, and π-π stacking from the aromatic rings) that stabilize the complex. youtube.com Such detailed structural information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective derivatives.
Expanding the Scope of Targeted Molecular Interactions for Fundamental Biochemical Understanding
Beyond the pursuit of a single therapeutic application, a compound like this compound can serve as a powerful chemical probe to explore fundamental biochemical processes. The benzamide scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide variety of biological targets. nih.gov By studying the interactions of this specific molecule, researchers can gain broader insights into molecular recognition and cellular function.
Future research in this area could focus on:
Target Identification: Using this compound as bait in chemoproteomic experiments (e.g., activity-based protein profiling or affinity chromatography) to identify its unknown cellular binding partners. Discovering novel targets could uncover new disease pathways and therapeutic opportunities.
Elucidating Molecular Recognition Principles: The compound's structure offers multiple points of interaction. Systematic studies could dissect the contribution of each functional group to binding affinity and selectivity. For instance, the role of the chlorine atom could be investigated to understand the importance of halogen bonding in ligand-protein interactions. Similarly, the N-methyl and benzyl (B1604629) groups can be modified to probe the steric and hydrophobic constraints of a target's binding site. rsc.orgresearchgate.net
Pathway Interrogation: Once a target is known, the compound can be used to modulate the activity of that target within cells or organisms. This allows researchers to study the downstream effects of inhibiting or activating a specific protein, helping to piece together complex signaling or metabolic pathways. nih.gov For example, benzamide derivatives have been instrumental in studying the Hedgehog signaling pathway, which is crucial in both development and cancer. nih.govnih.gov
By expanding the investigation beyond a single-minded goal, the study of this compound can contribute significantly to our fundamental understanding of chemistry and biology.
Mentioned Chemical Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-benzyl-2-chloro-N-methylbenzamide, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves amide coupling between 2-chlorobenzoic acid derivatives and N-methylbenzylamine. Key steps include activation of the carboxylic acid (e.g., using thionyl chloride or coupling agents like HATU) and nucleophilic substitution. Reaction conditions such as solvent polarity (e.g., dichloromethane), temperature (room temperature to reflux), and catalysts (e.g., pyridine for acid scavenging) significantly influence yield and purity. For example, chlorination can be achieved using POCl₃ or SOCl₂ under anhydrous conditions .
- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC or melting-point analysis.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl and benzyl groups) and confirm amide bond formation.
- X-ray crystallography : Resolves molecular geometry and validates stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving hydrogen-bonding networks .
- IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR or crystallography) for this compound?
- Approach :
- Perform conformational analysis using molecular dynamics (MD) simulations to identify energetically favorable conformers.
- Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian or ORCA) and adjust solvent models (e.g., PCM for DMSO).
- For crystallographic mismatches, check for dynamic disorder or twinning using PLATON or Olex2. SHELX refinement parameters (e.g., ADPs, restraints) can improve model accuracy .
Q. What strategies optimize regioselectivity during chlorination to minimize by-products in this compound synthesis?
- Design :
- Use directing groups (e.g., methyl or methoxy substituents) to steer electrophilic chlorination to the ortho position.
- Employ Lewis acids (e.g., FeCl₃) or controlled stoichiometry to suppress over-chlorination.
- Monitor reaction progress in real-time via in situ Raman spectroscopy to terminate at the desired stage .
Q. How should a structure-activity relationship (SAR) study be designed to evaluate this compound’s bioactivity against kinase targets?
- Protocol :
- Synthesize analogs with variations in the benzyl (e.g., electron-withdrawing substituents) and chloro positions.
- Test inhibitory activity using enzyme assays (e.g., fluorescence polarization for kinase inhibition) and correlate with computational docking (e.g., AutoDock Vina).
- Validate selectivity via proteome-wide profiling or kinome screening .
Q. What advanced techniques address challenges in crystallizing this compound, such as twinning or poor diffraction?
- Solutions :
- Screen crystallization conditions using high-throughput platforms (e.g., Crystal Gryphon) with varied solvents (e.g., DMF/water mixtures).
- For twinned crystals, apply SHELXL TWIN commands or use XDS for data integration.
- Enhance diffraction quality via cryocooling (100 K) or crystal dehydration .
Methodological Notes
- Data Contradiction Analysis : Cross-validate NMR and X-ray data with mass spectrometry (HRMS) to confirm molecular weight. For conflicting hydrogen-bonding patterns, use Hirshfeld surface analysis (CrystalExplorer) .
- Synthetic Optimization : Employ design of experiments (DoE) to statistically optimize reaction parameters (e.g., temperature, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
